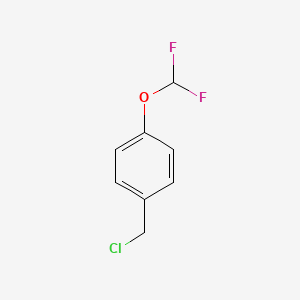
1-(Chloromethyl)-4-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(difluoromethoxy)benzene is a chemical compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 . This indicates the connectivity and hydrogen count of its atoms.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 192.59 .Scientific Research Applications
Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes
This research demonstrates the selective and effective iodination of benzene derivatives using a method that could potentially be applicable to the modification of 1-(Chloromethyl)-4-(difluoromethoxy)benzene. The study indicates how iodine atoms can be progressively introduced at electron-rich and sterically less hindered positions on the benzene ring, hinting at possibilities for functionalizing similar compounds (Stavber, Kralj, & Zupan, 2002).
Microwave-assisted Synthesis
A microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene from a related dichloromethyl compound presents a fast, mild, and practical approach. This technique, which increases yield and reduces reaction time, could be adapted for synthesizing or modifying this compound, showcasing the efficiency of microwave-assisted reactions in organic synthesis (Pan, Wang, & Xiao, 2017).
Morphology and Polymer Applications
Research on polymers derived from chloromethylated benzene derivatives, like the synthesis of homo- and copolymers from 1,4-bis(chloromethyl)-2-methoxy,5-(triethoxymethoxy)benzene, demonstrates the utility of such compounds in developing materials with improved performance in light-emitting electrochemical cells. This suggests potential applications of this compound in the synthesis and enhancement of polymer materials (Carvalho et al., 2001).
Halogenation and Functionalization Reactions
Controlled chlorination of trifluoromethoxybenzene leading to mono-, di-, tri-, and tetrachloro derivatives illustrates the versatility of halogenation reactions. This study highlights the potential for similarly functionalizing this compound to obtain derivatives with specific properties, such as increased thermal stability or altered electronic characteristics (Herkes, 1977).
Catalytic Conversions and Environmental Applications
The catalytic conversion of polychlorinated benzenes and dioxins using vanadium-based catalysts reflects the environmental relevance of chloromethylated benzene derivatives. This research could guide the development of processes involving this compound for the degradation or transformation of environmental pollutants (Lee & Jurng, 2008).
Safety and Hazards
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWKDZQUVHBHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41772-09-2 |
Source


|
| Record name | 1-(chloromethyl)-4-(difluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
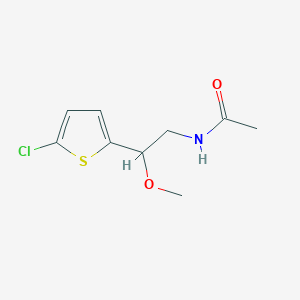
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)
![Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2704364.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2704365.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)
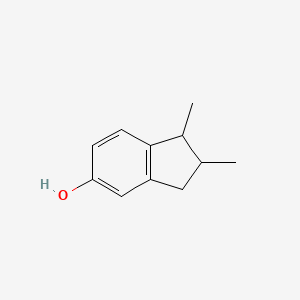
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B2704372.png)
![[Naphthalen-1-yl(phenyl)methyl]hydrazine](/img/structure/B2704374.png)

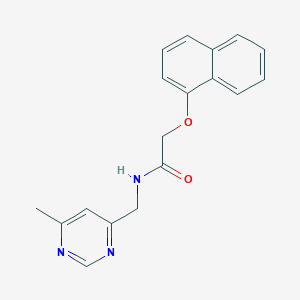
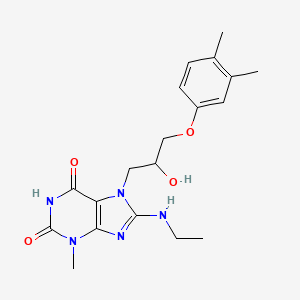
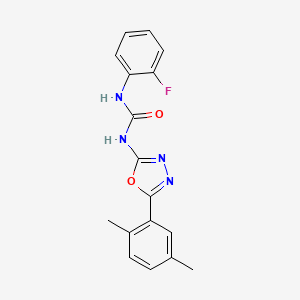
![3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2704379.png)
![Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate](/img/structure/B2704382.png)
